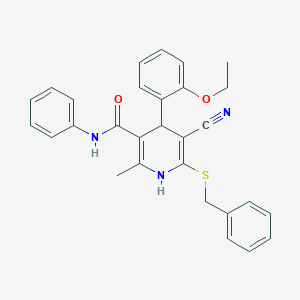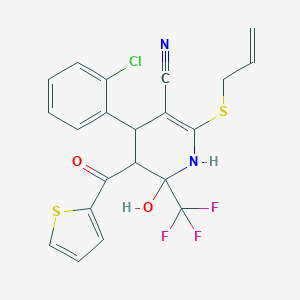
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
准备方法
The synthesis of 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. In this case, p-toluidine, benzaldehyde, and trans-methyl-isoeugenol are used as starting materials. The reaction proceeds through a cycloaddition mechanism, followed by N-furoylation to yield the desired product .
化学反应分析
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s ability to modulate biological pathways makes it a candidate for drug development.
Industry: It can be used in the production of new materials with specific properties.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation .
相似化合物的比较
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared to other tetrahydroquinoline derivatives, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar structural features.
(3,4-Dimethoxyphenyl)acetonitrile: This compound is used as an intermediate in the synthesis of various pharmaceuticals. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O3/c1-11-13(10-20)18(19-14(21-11)5-4-6-15(19)22)12-7-8-16(23-2)17(9-12)24-3/h7-9,18,21H,4-6H2,1-3H3 |
InChI 键 |
WFPDSFQYYGWIEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C#N |
规范 SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethyl-2-[2-(5-phenylaminomethyl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B409725.png)
![2-{[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B409726.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B409730.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B409733.png)

![ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B409736.png)
![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B409737.png)
![4-(2-ETHOXYPHENYL)-2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B409738.png)
![Benzyl {[5-(anilinocarbonyl)-3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B409739.png)
![N-(4-bromophenyl)-2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B409740.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-6-phenylpyridine-3,5-dicarbonitrile](/img/structure/B409742.png)
![4-{2-Amino-3,5-dicyano-6-[(cyanomethyl)sulfanyl]-4-pyridinyl}phenyl acetate](/img/structure/B409743.png)
![2-AMINO-6-{[2-(6-BROMO-2-OXO-2H-CHROMEN-3-YL)-2-OXOETHYL]SULFANYL}-4-(4-ETHOXYPHENYL)PYRIDINE-3,5-DICARBONITRILE](/img/structure/B409745.png)
